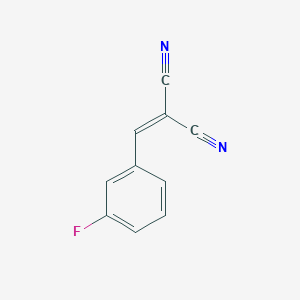
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be achieved from Malononitrile and 3-Fluorobenzaldehyde .Molecular Structure Analysis
The molecular structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile consists of a fluorine-substituted phenyl ring linked to two carbonitrile groups.Physical And Chemical Properties Analysis
The molecular formula of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is C10H5FN2. It has a molecular weight of 172.16 . The predicted boiling point is 293.4±25.0 C at 760 mmHg, and the predicted flash point is 131.2±23.2 C . The refractive index is predicted to be 1.590 .Wissenschaftliche Forschungsanwendungen
Flame Inhibition : The study by L’espérance, Williams, & Fleming (1999) investigated the effects of fluoromethanes, including compounds similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, on premixed methane/oxygen flames. Their research revealed insights into how different fluorocarbon compounds impact flame structures (L’espérance, Williams, & Fleming, 1999).
Methane Oxidation : Nizova, Süss-Fink, & Shul’pin (1997) explored the oxidation of methane to methyl hydroperoxide and other oxygenates, a process relevant to compounds structurally similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (Nizova, Süss-Fink, & Shul’pin, 1997).
Catalysis and Chemical Synthesis : In a study by Akita et al. (1997), the synthesis and reactivity of labile acetonitrile adducts of diruthenium bis(μ-methylene) species were investigated. This research highlights the role of methylene compounds in advanced chemical synthesis (Akita et al., 1997).
Methane Conversion : The research by Guo et al. (2014) on the nonoxidative conversion of methane to ethylene and aromatics shows the potential application of methylene compounds in energy-efficient methane conversion processes (Guo et al., 2014).
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRZOABCXQDAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327223 |
Source


|
| Record name | NSC637332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile | |
CAS RN |
2972-71-6 |
Source


|
| Record name | NSC637332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


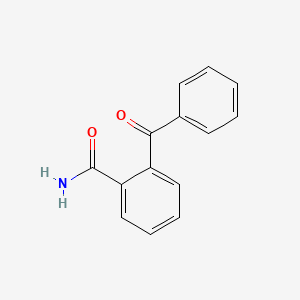
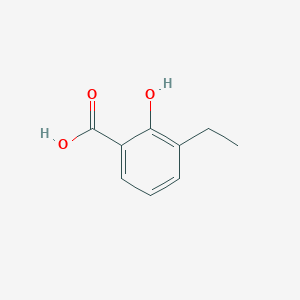
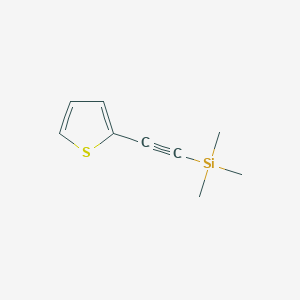

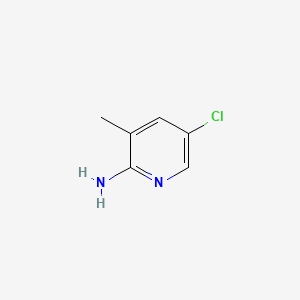
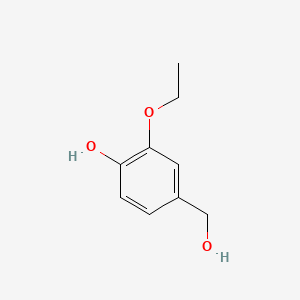
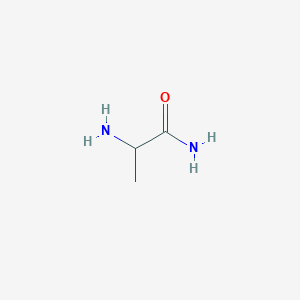
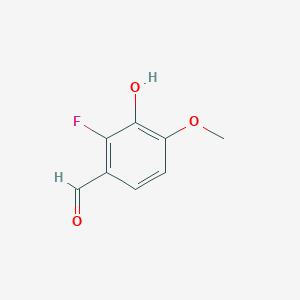
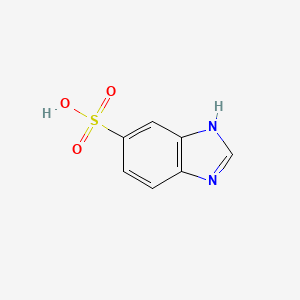
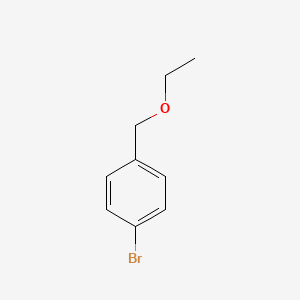
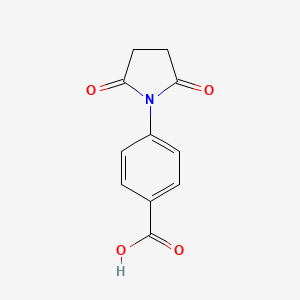
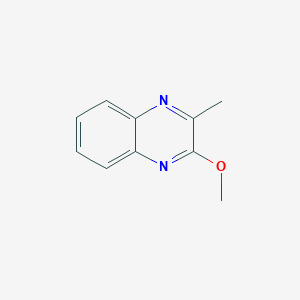
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)